2-Hydroxy-6-(4-methylthiophenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(4-methylthiophenyl)pyridine, or 2H6MTP, is an organic compound belonging to the pyridine class of compounds. It is a small molecule that is used in a variety of scientific research applications, including biochemical and physiological studies. Its unique properties make it an ideal compound for laboratory experiments, as it is highly soluble in a variety of solvents, has a low melting point, and is stable under a variety of conditions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-6-(4-methylthiophenyl)pyridine involves the reaction of 4-methylthiophenol with 2-chloro-6-hydroxypyridine in the presence of a base to form the desired product.
Starting Materials
4-methylthiophenol, 2-chloro-6-hydroxypyridine, Base (e.g. sodium hydroxide)
Reaction
Add 4-methylthiophenol to a reaction flask, Add 2-chloro-6-hydroxypyridine to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool, Extract the product with a suitable solvent, Purify the product by recrystallization or chromatography
Scientific Research Applications
2H6MTP is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the effects of various compounds on biochemical pathways, as well as to study the effects of various physiological processes. It is also used as a model compound to study the structure and function of proteins and other biological molecules.
Mechanism Of Action
2H6MTP is believed to act as an inhibitor of certain enzymes and proteins, as well as to interact with DNA and other biological molecules. Its mechanism of action is not well understood, but it is thought to disrupt the normal functioning of proteins and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
2H6MTP has been shown to have a variety of biochemical and physiological effects, including inhibition of certain enzymes and proteins, disruption of DNA replication, and inhibition of cell growth and proliferation. It has also been shown to have anti-inflammatory and analgesic effects, as well as to modulate the expression of certain genes.
Advantages And Limitations For Lab Experiments
2H6MTP has several advantages for laboratory experiments, including its high solubility in a variety of solvents, its low melting point, and its stability under a variety of conditions. However, it also has certain limitations, such as its toxicity and its potential to interact with other compounds.
Future Directions
Future research on 2H6MTP could focus on a variety of topics, including its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could focus on the development of more efficient synthesis methods, as well as the development of more specific inhibitors or activators of certain enzymes and proteins. Other potential areas of research include the development of more specific and efficient assays for measuring the effects of 2H6MTP on various biochemical pathways, as well as the development of more efficient and specific drug delivery systems for 2H6MTP.
properties
IUPAC Name |
6-(4-methylsulfanylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWIWAPEAJLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(4-methylthiophenyl)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.